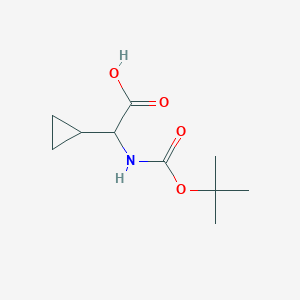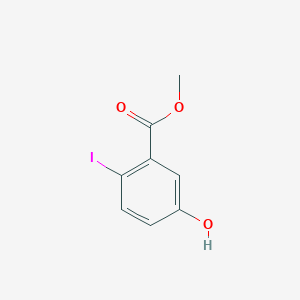
2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid (TBOCA) is a relatively new compound in the field of organic chemistry. It is a cyclic carboxylic acid derivative of tert-butyl alcohol, and is used in a variety of scientific applications, including synthesis, biochemistry, physiology, and laboratory experiments. TBOCA is an important compound due to its unique properties and potential for a range of applications. In
Applications De Recherche Scientifique
Scientific Research Applications of Chemical Compounds
Research Methodologies and Analyses : Studies involving chemical compounds often employ a variety of analytical techniques to understand their properties and interactions. Techniques such as spectroscopy (NMR, IR, UV-Vis), chromatography (HPLC, GC-MS), and X-ray crystallography are commonly used to elucidate the structure, purity, and chemical behavior of compounds like 2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid. For instance, the review by Natana Raquel Zuanazzi et al. (2020) on 2,4-D herbicide toxicity showcases how scientometric review can provide insights into the research trends and gaps in the study of a specific chemical compound Chemosphere, 2020.
Biodegradation and Environmental Impact : Understanding the environmental fate of chemical compounds is crucial, especially for those used in agriculture or pharmaceuticals. The biodegradation pathways, environmental persistence, and potential for bioaccumulation are key areas of research. The study on ethyl tert-butyl ether (ETBE) by S. Thornton et al. (2020) reviews the biodegradation and fate of gasoline ether oxygenates in soil and groundwater, which could serve as a model for investigating similar properties of other compounds Journal of hazardous materials, 2020.
Pharmacological and Toxicological Studies : For compounds with potential therapeutic applications, research focuses on their pharmacodynamics, pharmacokinetics, and toxicological profiles. Although direct information on this compound is not provided, methodologies and insights from the review on N-acetylcysteine's therapeutic evidence and mechanisms by O. Dean et al. (2011) could guide similar pharmacological studies Journal of psychiatry & neuroscience : JPN, 2011.
Propriétés
IUPAC Name |
2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVJNEASAAJIDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)


![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)
![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)
![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)
